molecular formula C6H9N3O2S B13324084 2-Amino-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine 5,5-dioxide

2-Amino-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine 5,5-dioxide

Cat. No.: B13324084
M. Wt: 187.22 g/mol
InChI Key: OGCYCEDFOLDXSR-UHFFFAOYSA-N
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Description

2-Amino-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine 5,5-dioxide is a heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields of science. This compound is characterized by a fused ring system that includes a pyrazole and a thiazine ring, making it a versatile scaffold for chemical modifications and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine 5,5-dioxide typically involves multiple steps starting from commercially available pyrazole derivatives. One common method includes the regioselective formation of pyrazole-5-aldehydes, followed by deprotection and reduction steps to yield the desired fused heterocyclic scaffold . The optimization of reaction conditions, such as temperature and choice of reagents, is crucial for achieving high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing cost-effective purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like activated manganese dioxide for oxidation , and reducing agents such as palladium on carbon for reduction reactions . Substitution reactions often involve nucleophiles or electrophiles under controlled conditions to achieve the desired modifications.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine 5,5-dioxide stands out due to its unique fused ring system, which provides a distinct scaffold for chemical modifications. This structural uniqueness allows for the exploration of diverse biological activities and the development of novel therapeutic agents .

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

5,5-dioxo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-2-amine

InChI

InChI=1S/C6H9N3O2S/c7-6-3-5-4-12(10,11)2-1-9(5)8-6/h3H,1-2,4H2,(H2,7,8)

InChI Key

OGCYCEDFOLDXSR-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC2=CC(=NN21)N

Origin of Product

United States

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